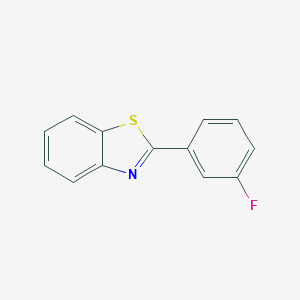

2-(3-Fluorophenyl)-1,3-benzothiazole

Übersicht

Beschreibung

2-(3-Fluorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring The presence of a fluorophenyl group at the second position of the benzothiazole ring imparts unique chemical and biological properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzothiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Fluorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzothiazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Benzothiazole derivatives, including 2-(3-Fluorophenyl)-1,3-benzothiazole, have shown significant anticancer properties. Research indicates that benzothiazole scaffolds can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that compounds with this structural motif exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma) using the MTT assay method .

A notable study synthesized a series of 2,6-disubstituted benzothiazole derivatives and evaluated their cytotoxicity. Compounds were found to have IC50 values significantly lower than those of standard anticancer drugs, indicating their potential as effective therapeutic agents .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial and fungal strains. A study highlighted its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's derivatives were evaluated for their Minimum Inhibitory Concentration (MIC), showing promising results in inhibiting microbial growth .

Neuroimaging Agent

Another significant application of this compound is in the field of neuroimaging. It has been synthesized as a fluorine-18 labeled derivative for use in positron emission tomography (PET) imaging to visualize amyloid deposits in Alzheimer's disease patients. This application is based on the compound's high affinity for amyloid beta plaques, making it a valuable tool for early diagnosis and monitoring of Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy and utility of this compound:

- Study on Anticancer Activity : A comprehensive study evaluated multiple benzothiazole derivatives for their anticancer properties against various cell lines. The findings indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to unmodified compounds .

- Neuroimaging Application : A preclinical study demonstrated the use of fluorine-18 labeled this compound in PET imaging, showing its potential for tracking amyloid plaques in living subjects. This study provided insights into its pharmacokinetics and binding affinity in biological systems .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(3-Fluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound being studied.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenyl-1,3-benzothiazole

- 2-(4-Fluorophenyl)-1,3-benzothiazole

- 2-(3-Chlorophenyl)-1,3-benzothiazole

Comparison: 2-(3-Fluorophenyl)-1,3-benzothiazole is unique due to the presence of the fluorine atom at the meta position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. For example, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the electronic effects of the fluorine atom can alter the compound’s binding affinity to specific proteins, making it a valuable candidate for drug development.

Biologische Aktivität

Overview

2-(3-Fluorophenyl)-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. The presence of a fluorine atom in the meta position of the phenyl ring enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and case studies.

- Molecular Formula : CHF NS

- Molecular Weight : 196.24 g/mol

- CAS Number : 1629-07-8

The unique structure of this compound allows for enhanced lipophilicity and binding affinity to biological targets compared to its analogs.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.

- Study Findings :

- In a study by Sekar et al., derivatives of benzothiazole were tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .

- Another research indicated that compounds similar to this compound displayed antifungal activity against Candida albicans and Aspergillus niger.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Antiviral Activity

The compound has shown potential as an antiviral agent. Research indicates that its derivatives can inhibit viral replication through various mechanisms.

- Mechanism : The compound may interfere with viral entry or replication processes within host cells. Specific studies are ongoing to elucidate the exact pathways involved.

Anticancer Activity

A significant area of research is focused on the anticancer properties of this compound.

- Case Studies :

| Cell Line | IC (µM) |

|---|---|

| PC3 | 0.5 |

| A431 | 2.0 |

| A375 | 5.0 |

- Mechanism of Action : The anticancer effects are hypothesized to result from apoptosis induction and cell cycle arrest in cancer cells, potentially through modulation of key signaling pathways.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzothiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 2-Phenyl-1,3-benzothiazole | Moderate | Low | Lacks fluorine substitution |

| 2-(4-Fluorophenyl)-1,3-benzothiazole | High | Moderate | Different position of fluorine affects activity |

| 2-(3-Chlorophenyl)-1,3-benzothiazole | Low | High | Chlorine substitution alters reactivity |

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Formulation Development : Exploring drug delivery systems that enhance bioavailability and target specificity.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQTYFFFIZOULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287633 | |

| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-07-8 | |

| Record name | NSC51876 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Fluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.